molecular formula C8H7BrO2 B113158 3-Bromo-2-methoxybenzaldehyde CAS No. 88275-87-0

3-Bromo-2-methoxybenzaldehyde

Cat. No. B113158
CAS RN: 88275-87-0
M. Wt: 215.04 g/mol
InChI Key: SZDPZQAPHXPVCN-UHFFFAOYSA-N
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Patent
US08389508B2

Procedure details

To a 500 mL two-neck round flask charged with 3-bromo-2-hydroxybenzaldehyde (D98) (13 g, 64.7 mmol) was added DMF (300 mL). Then K2CO3 (17.88 g, 129 mmol) was added, followed with methyl iodide (18.36 g, 129 mmol) at room temperature. The resulted mixture was stirred at room temperature. The mixture was stirred at room temperature overnight. The mixture was filtered through celite and washed with EtOAc. The resulted filtration was concentrated under reduced pressure. The residue was dissolved in EtOAc (250 mL), and washed with water (100 mL), 1N HCl (100 mL×2) and brine (100 mL×2). The organic layers was dried with sodium sulphate and concentrated. The residue was purified with ISCO column chromatography to afford 3-bromo-2-(methyloxy)benzaldehyde (D99) (4.05 g) as pale yellow oil. MS (ES): C8H7BrO2 requires 213.9. found 215.0 (M+H+).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
17.88 g
Type
reactant
Reaction Step Two
Quantity
18.36 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[C:11]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C>[Br:1][C:2]1[C:3]([O:10][CH3:11])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Step Two
Name
Quantity
17.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
18.36 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulted mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed with EtOAc
FILTRATION
Type
FILTRATION
Details
The resulted filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (250 mL)
WASH
Type
WASH
Details
washed with water (100 mL), 1N HCl (100 mL×2) and brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers was dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with ISCO column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.